4-(4-Methylphenyl)-1,2-thiazole
Description
4-(4-Methylphenyl)-1,2-thiazole is a heterocyclic compound featuring a 1,2-thiazole (isothiazole) core substituted at the 4-position with a 4-methylphenyl group. The 1,2-thiazole scaffold is an electron-rich aromatic system containing one sulfur and two nitrogen atoms, which confers unique electronic and steric properties. Derivatives of 1,2-thiazole are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antiviral, anti-inflammatory, and anticancer effects . This compound serves as a structural template for developing bioactive molecules, particularly those targeting microbial infections and cancer.
Properties
CAS No. |
10514-23-5 |
|---|---|
Molecular Formula |
C10H9NS |
Molecular Weight |
175.25 g/mol |
IUPAC Name |
4-(4-methylphenyl)-1,2-thiazole |
InChI |
InChI=1S/C10H9NS/c1-8-2-4-9(5-3-8)10-6-11-12-7-10/h2-7H,1H3 |
InChI Key |
TVVCBRUXWKWEPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylphenyl)-1,2-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzoyl chloride with thiosemicarbazide, followed by cyclization under acidic conditions to form the thiazole ring.
Industrial Production Methods: In an industrial setting, the synthesis may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methylphenyl)-1,2-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its antimicrobial properties.
Medicine: Explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)-1,2-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Electronic Comparisons
A. Substituent Effects on Bioactivity
- 4-(4-Fluorophenyl)-1,2-thiazole Derivatives : Fluorine substitution increases electronegativity and metabolic stability. In antifungal assays, 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole showed MIC = 250 µg/mL against Candida utilis, comparable to other phenyl-substituted thiazoles but significantly less potent than fluconazole (MIC = 2 µg/mL) .
- 4-(4-Chlorophenyl)-1,2-thiazole Derivatives: Chlorine enhances lipophilicity and electron-withdrawing effects. A chlorophenyl-substituted thiazole hydrazone exhibited notable anticancer activity (IC50 = 125 µg/mL against MCF-7 cells) with low toxicity (IC50 > 500 µg/mL for NIH/3T3 cells) .
- 4-(4-Methoxyphenyl)-1,2-thiazole Derivatives : Methoxy groups improve solubility but may reduce membrane penetration. These derivatives showed moderate antifungal activity (MIC = 250 µg/mL) similar to fluorophenyl analogs .
B. Heterocyclic Hybrids
- Thiazolo-Triazole Hybrids : Compounds like 4-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-phenyl-1,3-thiazole (C14H10N4S2, molar mass 298.39) feature fused heterocyclic systems, enhancing π-π stacking interactions with biological targets. Their higher molar mass and predicted density (1.51 g/cm³) suggest increased rigidity compared to 4-(4-methylphenyl)-1,2-thiazole .
- Triazolo-Thiadiazole Hybrids : For example, 3-(4-methylphenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (C18H16N4S, molar mass 320.41) incorporates a thiadiazole ring, which may improve metabolic stability but reduce solubility due to increased hydrophobicity .
Pharmacological Activity Profiles
Key Observations :
Substituent Impact : Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring enhance bioactivity but may increase toxicity. Methyl groups balance lipophilicity and safety.
Heterocyclic Complexity : Fused systems (e.g., triazole-thiazole hybrids) improve target binding but complicate synthesis and reduce solubility.
Antifungal vs. Anticancer Activity : Chlorophenyl derivatives show superior anticancer activity, while fluorophenyl/methoxyphenyl analogs are more effective against fungi .
Physicochemical Properties
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